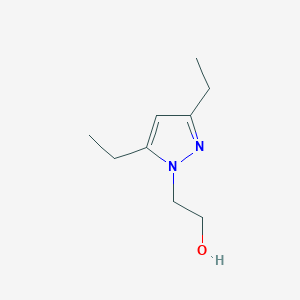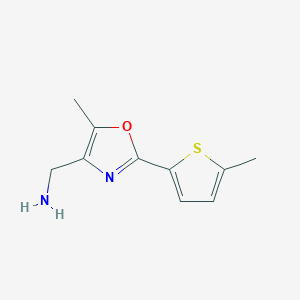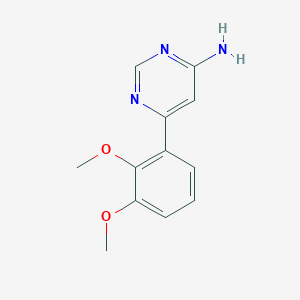
6-(2,3-二甲氧基苯基)嘧啶-4-胺
描述
6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
治疗潜力
包括“6-(2,3-二甲氧基苯基)嘧啶-4-胺”的吡啶并嘧啶衍生物已显示出显著的治疗潜力 . 它们存在于相关药物中,并在新疗法的开发中得到了广泛的研究 .
抗癌特性
与“6-(2,3-二甲氧基苯基)嘧啶-4-胺”类似的化合物已被发现具有强大的抗癌特性 . 这使得它们成为潜在癌症治疗研究的有前景领域。
抗菌特性
这些化合物还表现出抗菌特性 . 这表明它们可用于开发新的抗生素或其他治疗细菌感染的方法。
抗真菌特性
除了它们的抗菌特性之外,这些化合物还被发现具有抗真菌特性 . 这可能使它们对治疗各种真菌感染有用。
抗炎特性
这些化合物的抗炎特性 可能使它们对治疗以炎症为特征的疾病有用,例如关节炎或某些自身免疫性疾病。
免疫调节特性
这些化合物已被发现具有免疫调节特性 . 这表明它们有可能用于在某些疾病中调节免疫反应,例如自身免疫性疾病或过敏。
抗病毒特性
吡啶并[2,3-d]嘧啶是一类包含“6-(2,3-二甲氧基苯基)嘧啶-4-胺”的化合物,已被发现具有抗病毒特性 . 这表明在治疗病毒感染方面有潜在的应用。
抗糖尿病特性
包括“6-(2,3-二甲氧基苯基)嘧啶-4-胺”的2-氨基嘧啶药效基团已显示出抗糖尿病特性 . 这表明在治疗糖尿病方面有潜在的应用。
作用机制
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to target various enzymes and proteins, including aurora kinase a , Dipeptidyl peptidase 4 , and 5-lipoxygenase .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . They can also interact with their targets, leading to changes in the biochemical pathways .
Biochemical Pathways
For instance, pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
For instance, some pyrimidine derivatives have been found to exhibit potent anti-inflammatory effects .
生化分析
Biochemical Properties
6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with Aurora kinase A, an enzyme involved in cell division. 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine inhibits the activity of Aurora kinase A, leading to reduced phosphorylation of the enzyme at Thr283 in human colon cancer cells . This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle and triggers caspase-mediated apoptotic cell death .
Cellular Effects
The effects of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. In human colon cancer cells, it causes cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspase-3, caspase-7, and poly (ADP-ribose) polymerase . This compound also influences cell signaling pathways by inhibiting Aurora kinase A activity, which is crucial for proper cell division and proliferation . Additionally, 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine affects gene expression and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of action of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to Aurora kinase A, inhibiting its activity and preventing the phosphorylation of the enzyme at Thr283 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The binding energies of the compound to Aurora kinase A, as determined by in silico docking experiments, range from -16.72 to -11.63 kcal/mol . These interactions highlight the compound’s potential as a therapeutic agent targeting cell division and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term effects observed include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound’s effects are consistent over time, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine vary with different dosages in animal models. Studies have demonstrated that lower doses of the compound effectively inhibit cell proliferation and induce apoptosis without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues . These threshold effects highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied extensively . It has been shown to modulate the activity of key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall metabolic flux . These interactions underscore the compound’s potential impact on cellular metabolism and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine within cells and tissues are critical factors influencing its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions affect the compound’s localization and accumulation within cells, determining its overall efficacy and potency . Understanding the transport and distribution mechanisms of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine reaches its intended targets, such as Aurora kinase A, to exert its effects . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
6-(2,3-dimethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-5-3-4-8(12(10)17-2)9-6-11(13)15-7-14-9/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWBYCXGGNDQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



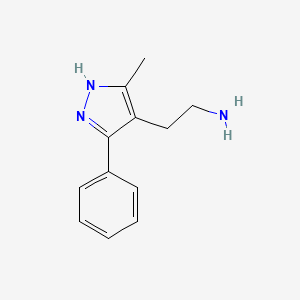

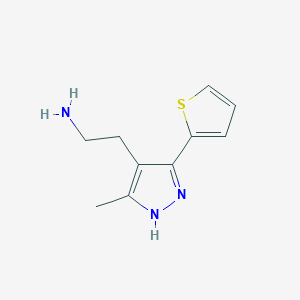

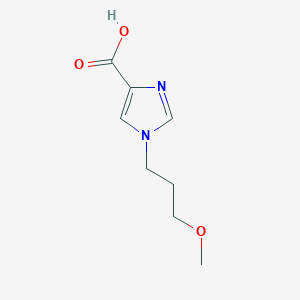

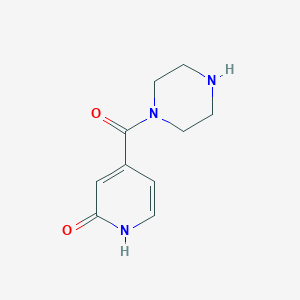

![1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane](/img/structure/B1471838.png)
